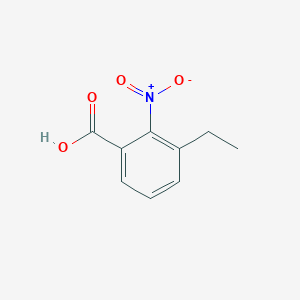

3-Ethyl-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Ethyl-2-nitrobenzoic acid” is a derivative of benzoic acid . It has a molecular formula of C9H9NO4 and a molecular weight of 195.1721 . It is also known by other names such as Ethyl-m-nitrobenzoate, Benzoic acid, 3-nitro-, ethyl ester, m-Nitrobenzoic acid, ethyl ester, and Benzoic acid, m-nitro-, ethyl ester .

Synthesis Analysis

The synthesis of nitrobenzoic acid can be achieved through the oxidation of styrene in boiling nitric acid . The esterification of 3-nitrobenzoic acid can be achieved through a Fischer Esterification process . This process involves the reaction of 3-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid .

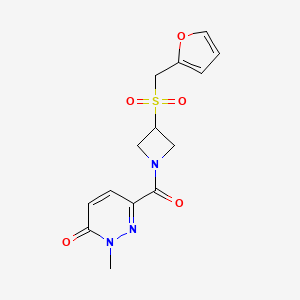

Molecular Structure Analysis

The molecular structure of “3-Ethyl-2-nitrobenzoic acid” can be represented by the InChI string: InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 .

Chemical Reactions Analysis

Nitro compounds like “3-Ethyl-2-nitrobenzoic acid” can undergo various reactions. They can react with all bases, both organic (for example, the amines) and inorganic, to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .

Physical And Chemical Properties Analysis

“3-Ethyl-2-nitrobenzoic acid” is a prismatic or white crystalline solid . It is insoluble in water . It has a pKa of 3.47, making it about ten times more acidic than benzoic acid .

Applications De Recherche Scientifique

- Rynaxypyr and Cyazypyr : These insecticides play a vital role in pest control for crops. 3-Ethyl-2-nitrobenzoic acid contributes to their synthesis .

Pharmaceuticals and Fine Chemicals

The compound finds applications in pharmaceutical research and fine chemical synthesis:

- Synthesis of 2-amino-5-chloro-N, 3-dimethylbenzamide : By hydrogenation, cyclization, methylamination, and chlorination, 3-Ethyl-2-nitrobenzoic acid leads to this intermediate. It’s a crucial building block for the synthesis of chlorantraniliprole, an insecticide .

Chemical Industry and Process Optimization

Efforts to improve the purity of 3-Ethyl-2-nitrobenzoic acid drive research in this area:

- Purification Process Optimization : Researchers study the solubility of 3-Ethyl-2-nitrobenzoic acid in various organic solvents. Thermodynamic models (such as the λh equation, Wilson model, and NRTL model) correlate solubility data. These models help optimize purification processes, especially when dealing with isomer mixtures .

Conclusion

3-Ethyl-2-nitrobenzoic acid’s diverse applications underscore its significance in both industrial and scientific contexts. Researchers continue to explore its properties, reactions, and optimization strategies to meet evolving demands.

For further details, you can refer to the original research article on the solubility of 3-methyl-2-nitrobenzoic acid in various organic solvents .

Safety and Hazards

“3-Ethyl-2-nitrobenzoic acid” is classified as toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Propriétés

IUPAC Name |

3-ethyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-4-3-5-7(9(11)12)8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOWATROJMCOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-nitrobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine](/img/structure/B2732979.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2732981.png)

![Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate](/img/structure/B2732982.png)

![2-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]acetic acid](/img/structure/B2732985.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)

![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)

![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)

![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)